Application Summary: “2-Aminoisoquinoline-1,3(2H,4H)-dione” or “2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione” is a type of isoquinoline alkaloid, which is a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Results or Outcomes: It’s noted that thiq based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Application Summary: A series of novel pirfenidone derivatives, which include “2-Aminoisoquinoline-1,3(2H,4H)-dione”, were designed and synthesized, and their activities against pulmonary fibrosis were evaluated .
Methods of Application: The structures of all the derivatives were characterized by 1H and 13C nuclear magnetic resonance and high-resolution mass spectrometry spectra . A preliminary investigation of their bioactivity demonstrated that all the target compounds exhibited different degrees of activity against pulmonary fibrosis .
Results or Outcomes: The activities of most derivatives were markedly superior to that of pirfenidone, a drug used to treat idiopathic pulmonary fibrosis .
Application Summary: Pirfenidone, an orally administered synthetic small-molecule agent, has significant antifibrotic and anti-inflammatory activities . A series of novel pirfenidone derivatives, including “2-Aminoisoquinoline-1,3(2H,4H)-dione”, were designed and synthesized .
Results or Outcomes: The activities of most derivatives were markedly superior to that of pirfenidone .
Application Summary: “2-Aminoisoquinoline-1,3(2H,4H)-dione” is a type of isoquinoline alkaloid, which is a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Results or Outcomes: It’s noted that thiq based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione has the molecular formula C₉H₈N₂O₂ and a molecular weight of 164.17 g/mol. It features a tetrahydroisoquinoline core structure with an amino group and two carbonyl groups at the 1 and 3 positions. The compound is characterized by its solubility in various solvents and exhibits a melting point range of 145-148°C .
Research indicates that 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits various biological activities:
Several methods can be employed for the synthesis of 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione:
The applications of 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione span several fields:
Interaction studies have focused on how 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione interacts with biological targets:
Several compounds share structural similarities with 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Hydroxy-2-amino-1,2,3,4-tetrahydroisoquinoline | Hydroxy group at position 1 | Exhibits different solubility characteristics |
| 1-Methyl-2-amino-1,2,3,4-tetrahydroisoquinoline | Methyl substitution at position 1 | Potentially altered biological activity |
| 6-Methoxy-2-amino-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Enhanced lipophilicity compared to the target compound |
These compounds differ in their functional groups and substituents which influence their solubility profiles and biological activities. The unique combination of an amino group and two carbonyls in 2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione sets it apart from these analogs.